3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex molecule that contains both imidazole and piperidine moieties . Imidazole and piperidine derivatives are known to have a broad range of biological activities and are present in many pharmaceuticals . .
Mode of Action
It’s known that imidazole and piperidine derivatives can interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole and piperidine derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Imidazole and piperidine derivatives are known to have various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
The full name compound, as an imidazole derivative, may interact with various enzymes, proteins, and other biomolecules. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
The full name compound may have various effects on cellular processes. As an imidazole derivative, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of the full name compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specifics of these interactions and their consequences are subjects of ongoing investigation.
Metabolic Pathways
The full name compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels
Biological Activity
3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, with the molecular formula C20H20N4O4 and a molecular weight of 380.404 g/mol, is a complex compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure
The compound features an imidazolidine core linked to a piperidine ring and a pyridinyl moiety, which contributes to its interaction with various biological targets. The structure can be represented as follows:
Component | Description |
---|---|
Molecular Formula | C20H20N4O4 |
Molecular Weight | 380.404 g/mol |
CAS Number | 2034469-83-3 |
The biological activity of this compound is largely attributed to its ability to interact with multiple molecular targets due to the presence of imidazole and piperidine groups. These interactions can lead to various pharmacological effects:
- Antibacterial Activity : The compound has shown potential against a range of bacterial strains, likely through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Effects : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Assay Type | Target | Result |
---|---|---|
Antibacterial | Various strains | Inhibition zones observed, indicating effective antibacterial properties. |
Cytotoxicity | Cancer cell lines (e.g., HeLa) | IC50 values in the micromolar range, suggesting significant cytotoxicity. |
Anti-inflammatory | LPS-stimulated macrophages | Reduced levels of TNF-alpha and IL-6 upon treatment. |
Antioxidant | DPPH scavenging assay | Notable reduction in DPPH radical levels, indicating strong antioxidant capacity. |
Case Studies
- Anticancer Activity : In a study focusing on its anticancer properties, this compound was tested against various cancer cell lines. Results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with mechanisms involving apoptosis induction confirmed via flow cytometry.
- Anti-inflammatory Effects : Another study evaluated its anti-inflammatory effects in an animal model of acute inflammation. Treatment with the compound resulted in a marked decrease in paw edema and histological evidence of reduced inflammation compared to control groups.
Properties
IUPAC Name |
3-[1-(3-pyridin-2-yloxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-18-13-22-20(27)24(18)15-7-10-23(11-8-15)19(26)14-4-3-5-16(12-14)28-17-6-1-2-9-21-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZYFXGFUFRRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.